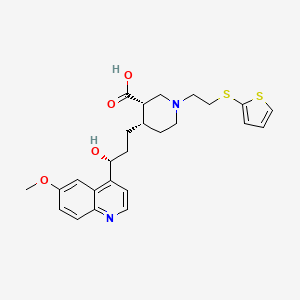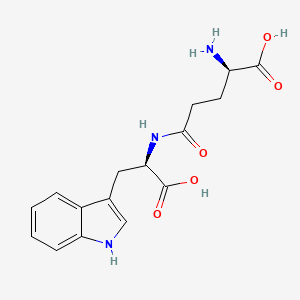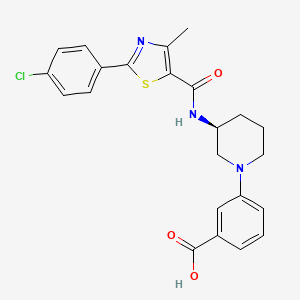![molecular formula C23H23F2NO B10826463 N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine](/img/structure/B10826463.png)
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VUF 8929 is a small molecule drug that acts as a calcium channel inhibitor. It was initially developed by MSD Oss BV and is known for its potential cardioprotective properties. The compound has shown anti-ischemic properties, reduces the workload of the heart, and increases coronary flow .
Preparation Methods
The synthetic routes and reaction conditions for VUF 8929 are not widely documented in public literature. it is known that the compound is a small molecule with the molecular formula C23H23F2NO
Chemical Reactions Analysis
VUF 8929 undergoes various chemical reactions, primarily involving its functional groups. Some common types of reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in VUF 8929 can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a calcium channel inhibitor, it serves as a valuable tool in studying calcium signaling pathways.
Biology: The compound is used to investigate the role of calcium channels in cellular processes.
Medicine: VUF 8929 has shown promise as a cardioprotective agent due to its anti-ischemic properties.
Industry: The compound’s ability to modulate calcium channels makes it useful in developing new therapeutic agents for cardiovascular conditions.
Mechanism of Action
VUF 8929 exerts its effects by inhibiting calcium channels, specifically voltage-dependent calcium channels. By blocking these channels, the compound reduces the influx of calcium ions into cells, leading to decreased cardiac workload and increased coronary flow. This mechanism is particularly beneficial in conditions where reducing the heart’s workload is crucial, such as in ischemic heart disease .
Comparison with Similar Compounds
VUF 8929 is unique due to its specific structure and mechanism of action. Similar compounds include other calcium channel inhibitors, such as:
Verapamil: Another calcium channel blocker used to treat hypertension and angina.
Diltiazem: A calcium channel inhibitor with applications in treating hypertension and certain types of arrhythmias.
Properties
Molecular Formula |
C23H23F2NO |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine |
InChI |
InChI=1S/C23H23F2NO/c24-21-10-6-19(7-11-21)23(20-8-12-22(25)13-9-20)27-17-16-26-15-14-18-4-2-1-3-5-18/h1-13,23,26H,14-17H2 |
InChI Key |
TVGRUCPXRHSHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3R,5S)-5-(4-methoxyphenyl)-2,2-dimethylpyrrolidin-3-yl]pyridine;trihydrate;dihydrochloride](/img/structure/B10826384.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B10826393.png)

![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride](/img/structure/B10826410.png)





![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B10826438.png)
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate](/img/structure/B10826440.png)
![5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B10826455.png)

